molecular formula C23H18ClNO4 B11413060 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413060
M. Wt: 407.8 g/mol
InChI Key: CZSNUJPKGGSCEJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-oxo group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the N-(4-chlorobenzyl) and N-(furan-2-ylmethyl) groups: This step may involve nucleophilic substitution reactions using corresponding benzyl and furan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or furan groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the 7-methyl group.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H18ClNO4/c1-15-4-9-19-20(26)12-22(29-21(19)11-15)23(27)25(14-18-3-2-10-28-18)13-16-5-7-17(24)8-6-16/h2-12H,13-14H2,1H3

InChI Key

CZSNUJPKGGSCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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